Cas no 1805565-31-4 (2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide)
2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide
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- Inchi: 1S/C9H4BrF7/c10-3-5-6(8(12,13)14)1-4(11)2-7(5)9(15,16)17/h1-2H,3H2
- InChI Key: FNUIPOASNWDTID-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)(F)F)=CC(=CC=1C(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 235
- XLogP3: 4.3
- Topological Polar Surface Area: 0
2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010008-1g |
2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide |
1805565-31-4 | 97% | 1g |
1,445.30 USD | 2021-06-25 |
2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide
Comprehensive Overview of 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide (CAS No. 1805565-31-4)
2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide (CAS No. 1805565-31-4) is a highly specialized fluorinated organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the family of benzyl bromides, which are widely used in organic synthesis, pharmaceuticals, and advanced material science. The presence of multiple trifluoromethyl groups and a fluorine atom in its structure enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions.
The growing interest in fluorinated compounds like 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide can be attributed to their increasing demand in the pharmaceutical and agrochemical industries. Researchers and chemists are particularly intrigued by its potential role in the development of novel drug candidates and high-performance materials. Its ability to act as a building block for more complex molecules has made it a subject of numerous studies, especially in the context of click chemistry and cross-coupling reactions.
One of the key reasons behind the popularity of CAS No. 1805565-31-4 is its compatibility with modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis. These methods have revolutionized the way chemists approach complex reactions, and compounds like 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide are at the forefront of this innovation. Its stability under various reaction conditions makes it an ideal candidate for high-throughput screening and automated synthesis platforms.
In addition to its synthetic utility, 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide has also found applications in the field of material science. Its incorporation into polymers and coatings can impart desirable properties such as chemical resistance and thermal stability. This has led to its use in the development of advanced materials for electronics, aerospace, and other high-tech industries. The compound's ability to modify surface properties has also been explored in the context of nanotechnology and self-assembling monolayers.
From an environmental perspective, the use of fluorinated compounds like 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide has raised questions about their persistence and potential impact. However, recent advancements in green chemistry have focused on developing more sustainable synthesis routes for such compounds. Researchers are actively working on minimizing waste and improving the efficiency of reactions involving CAS No. 1805565-31-4, aligning with the global push toward sustainable chemical practices.
The safety profile of 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide is another area of interest for industrial and academic users. Proper handling and storage protocols are essential to ensure its safe use in laboratories and manufacturing facilities. While it is not classified under hazardous categories, adherence to standard safety measures is recommended to prevent any potential risks associated with its reactivity.
In conclusion, 2,6-Bis(trifluoromethyl)-4-fluorobenzyl bromide (CAS No. 1805565-31-4) represents a fascinating example of how fluorinated organic compounds can drive innovation across multiple industries. Its unique chemical properties, combined with its versatility in synthesis and material applications, make it a compound of significant interest. As research continues to uncover new uses and improve its synthesis, CAS No. 1805565-31-4 is poised to remain a key player in the world of advanced chemistry.
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